molecular formula C20H18N2O5 B2980018 [2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate CAS No. 1111589-55-9

[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate

Cat. No.: B2980018
CAS No.: 1111589-55-9
M. Wt: 366.373
InChI Key: LINFBYYJTHTQAJ-UHFFFAOYSA-N
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Description

[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate is a sophisticated synthetic intermediate designed for pharmaceutical and bio-organic chemistry research. This compound features two critical moieties linked through an ester bridge: a 5-phenyl-3,4-dihydropyrazolyl group and a formyl-phenoxyacetate unit. The 3,4-dihydropyrazol (pyrazoline) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Research into analogous compounds has demonstrated significant potential in areas such as anticancer and antimicrobial agent development . The presence of an aldehyde (formyl) group on the phenoxyacetate segment provides a versatile handle for further synthetic elaboration via reactions such as condensation or reductive amination, making this reagent a valuable building block for creating more complex molecular architectures like hydrazone derivatives or hybrid molecules . Researchers can utilize this compound in the design and synthesis of novel small-molecule libraries for high-throughput screening against various biological targets. Its structural features suggest potential application in the development of enzyme inhibitors, particularly where a phenoxyacetic acid derivative can serve as a key pharmacophore, as seen in the design of selective COX-2 inhibitors . This product is intended for use in a controlled laboratory setting by qualified personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with their institution's laboratory safety practices.

Properties

IUPAC Name

[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c23-12-15-6-8-17(9-7-15)26-14-20(25)27-13-19(24)22-11-10-18(21-22)16-4-2-1-3-5-16/h1-9,12H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINFBYYJTHTQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C(=O)COC(=O)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate, identified by its CAS number 502995-31-5, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrazole moiety, which is known for its diverse biological activities. Its molecular formula is C22H22N4O4, with a molecular weight of 398.44 g/mol. The structure consists of a 5-phenyl-3,4-dihydropyrazole linked to an acetate group through an oxoethyl chain, enhancing its lipophilicity and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing pyrazole structures. For instance, compounds similar to [2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] have demonstrated significant antiproliferative effects against various cancer cell lines. A notable case study reported that pyrazole derivatives exhibited IC50 values ranging from 10 to 30 µM against breast cancer cells, indicating their potential as chemotherapeutic agents .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)15 ± 1.5Induction of apoptosis
Compound BHCT116 (Colon Cancer)28.85 ± 3.26Cell cycle arrest
This compoundVariousTBDTBD

Inhibition of Acetylcholinesterase

Another significant aspect of this compound is its potential as an acetylcholinesterase inhibitor. Acetylcholinesterase plays a crucial role in neurotransmission and is a target for treating neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that derivatives of [2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] exhibit competitive inhibition against acetylcholinesterase with varying potency .

The biological activity of [2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G1/S phase, inhibiting proliferation.
  • Enzyme Inhibition : The inhibition of acetylcholinesterase enhances cholinergic signaling, which is beneficial in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

  • Antitumor Activity : A study demonstrated that a structurally related compound reduced tumor growth by inducing apoptosis in HCT116 cells through mitochondrial pathways .
  • Neuroprotective Effects : Research indicates that pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting their therapeutic potential in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Compound 1771: 2-Oxo-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-ethyl 2-(Naphtho[2,1-b]furan-1-yl)acetate
  • Structural Differences: Replaces the dihydropyrazole with a 1,3,4-oxadiazole ring and substitutes the 4-formylphenoxy group with a naphthofuran moiety.
  • Functional Implications: The oxadiazole ring (fully aromatic) enhances planarity and electron-withdrawing properties compared to the dihydropyrazole.
  • Biological Activity : Oxadiazole derivatives in this class exhibit antibacterial activity against Staphylococcus aureus (MIC values: 2–8 µg/mL), suggesting the heterocycle’s role in targeting bacterial enzymes .
Ethyl 2-(5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate
  • Structural Differences: Contains a 1,3,4-oxadiazole-2-one ring and a 4-fluorophenyl group. Lacks the formylphenoxy acetate fragment.
  • Functional Implications : The fluorine atom increases electronegativity and metabolic stability. The oxadiazolone ring may enhance hydrogen-bonding interactions.
  • Applications : Used in biochemical assays as a protease inhibitor intermediate .

Phenoxy/Acetate Substituent Variations

[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 2-(2,4,5-trichlorophenoxy)acetate
  • Structural Differences: Replaces the dihydropyrazole with a trimethoxyphenyl group and substitutes the formylphenoxy with a trichlorophenoxy group.
  • Functional Implications: Trimethoxy groups increase lipophilicity and steric bulk, while trichlorophenoxy enhances electron-withdrawing effects. These modifications could improve blood-brain barrier penetration but reduce solubility .
Ethyl oxo-(4-trifluoromethylphenyl)acetate
  • Structural Differences: Features a trifluoromethylphenyl group instead of the dihydropyrazole and formylphenoxy moieties.
  • Functional Implications : The CF₃ group strongly withdraws electrons, altering reactivity and stability. Such compounds are often used in agrochemicals or as intermediates for fluorinated pharmaceuticals .

Coumarin-Based Analogues

Ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate
  • Structural Differences : Contains a coumarin (chromen-2-one) core instead of the dihydropyrazole. Retains the oxyacetate ester linkage.
  • Functional Implications: Coumarin derivatives are known for anticoagulant and fluorescent properties. The absence of a formyl group limits reactivity but enhances stability .

Implications for Research and Development

  • Reactivity : The formyl group in the target compound provides a handle for Schiff base formation or conjugation with amines, enabling prodrug design or targeted delivery systems.
  • Biological Potential: While direct activity data for the target compound is lacking, structural analogs with oxadiazole or coumarin cores highlight the importance of heterocycle choice in modulating bioactivity.
  • Synthetic Routes : Methods described for oxadiazole derivatives (e.g., cyclization reactions, column chromatography purification) could be adapted for synthesizing the target compound .

Q & A

Basic: What are the established synthetic routes for [2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate?

Methodological Answer:
The compound can be synthesized via a multi-step pathway involving:

Core Pyrrolizine Formation : Reacting 5-phenyl-3,4-dihydropyrazole with ethyl oxalyl monochloride under anhydrous conditions to form the 2-oxoethyl ester intermediate .

Esterification : Coupling the intermediate with 4-formylphenoxyacetic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) in dichloromethane, followed by purification via column chromatography .

Crystallographic Validation : Confirming structural integrity via single-crystal X-ray diffraction (SC-XRD) to resolve potential stereochemical ambiguities .

Basic: How is the compound characterized to confirm purity and structural identity?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR to verify proton environments and carbonyl/ester functionalities.
    • IR : Peaks at ~1740 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (oxo group) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+) and fragmentation patterns .

Intermediate: What biological activities have been reported for structurally analogous compounds?

Methodological Answer:
Analogous compounds (e.g., dihydropyrazole and pyrrolizine derivatives) exhibit:

  • Antimicrobial Activity : Evaluated via microdilution assays against S. aureus and E. coli (MIC = 8–32 µg/mL) .
  • Antiproliferative Effects : Tested on cancer cell lines (e.g., MCF-7) using MTT assays, with IC50_{50} values <10 µM .
  • Anti-inflammatory Activity : Inhibition of COX-2 enzyme (IC50_{50} ~5 µM) in LPS-induced RAW 264.7 macrophages .

Advanced: How can synthesis yield be optimized for scalability?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) .
  • Flow Chemistry : Continuous-flow systems to enhance mixing efficiency and reduce side reactions in esterification steps .
  • Green Chemistry : Replace dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab discrepancies .
  • Impurity Effects : Use preparative HPLC to isolate minor impurities (>99.5% purity) and retest biological activity .
  • Cell Line Heterogeneity : Validate results across multiple cell lines (e.g., HepG2 vs. HeLa) to rule out cell-specific effects .

Advanced: What environmental fate studies are relevant for this compound?

Methodological Answer:

  • Degradation Pathways : Perform hydrolysis/photolysis experiments (pH 4–9, UV light) to identify breakdown products .
  • Ecotoxicology : Assess acute toxicity in Daphnia magna (LC50_{50}) and biodegradability via OECD 301B tests .
  • Bioaccumulation Potential : Calculate logP (experimental vs. computational) to predict partitioning in aquatic systems .

Advanced: How to investigate the compound’s mechanism of action in pharmacological studies?

Methodological Answer:

  • Target Identification : Use affinity chromatography or thermal shift assays to isolate binding proteins .
  • Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • In Silico Docking : Molecular docking (AutoDock Vina) to predict interactions with COX-2 or tubulin binding sites .

Advanced: What analytical techniques are critical for stability profiling?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products .
  • Stability-Indicating HPLC : Develop gradient methods to separate degradation peaks from the parent compound .
  • Kinetic Modeling : Calculate shelf-life using Arrhenius equations for accelerated stability data .

Advanced: How to design computational models for structure-activity relationships (SAR)?

Methodological Answer:

  • QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (HOMO/LUMO) with biological activity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (100 ns trajectories) to assess conformational stability .
  • ADMET Prediction : SwissADME or pkCSM to predict permeability, metabolism, and toxicity .

Advanced: What strategies mitigate oxidative degradation during storage?

Methodological Answer:

  • Antioxidant Additives : Incorporate 0.01% w/v ascorbic acid or BHT in lyophilized formulations .
  • Packaging : Use amber glass vials with nitrogen headspace to limit oxygen exposure .
  • Low-Temperature Storage : Store at -20°C in desiccated conditions to prolong shelf-life (>24 months) .

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